molecular formula C18H21ClF2N6O3 B3479212 N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B3479212
M. Wt: 442.8 g/mol
InChI Key: UNDZBHCOOBFMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound. The molecule contains a triazine ring, which is a ring of three carbon atoms and three nitrogen atoms. Attached to this ring are two morpholine rings and a phenyl ring with a chlorodifluoromethoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazine ring, followed by the addition of the morpholine rings and the phenyl ring. The chlorodifluoromethoxy group would likely be added in the final step .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring would provide a planar, aromatic core to the molecule, while the morpholine rings would add bulk and potentially introduce stereochemistry .


Chemical Reactions Analysis

As a triazine derivative, this compound could potentially undergo a variety of chemical reactions. The morpholine rings could act as nucleophiles in reactions with electrophiles, while the chlorodifluoromethoxy group could potentially be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorodifluoromethoxy group could increase the compound’s polarity and affect its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazine derivatives exhibit biological activity and are used as pharmaceuticals or pesticides .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly if it exhibits useful biological activity. Further studies could also investigate the synthesis of related compounds with different functional groups .

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF2N6O3/c19-18(20,21)30-14-3-1-13(2-4-14)22-15-23-16(26-5-9-28-10-6-26)25-17(24-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDZBHCOOBFMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.